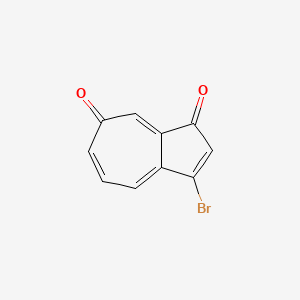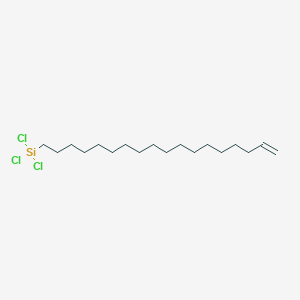
Thiophene, 2,2'-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene, 2,2’-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis- is a complex organic compound that features a thiophene ring system linked by a dinitrobutadiene moiety. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 2,2’-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis- typically involves the following steps:
Formation of the Dinitrobutadiene Moiety: This can be achieved through the nitration of butadiene derivatives using nitric acid and sulfuric acid under controlled temperatures.
Coupling with Thiophene Rings: The dinitrobutadiene intermediate is then coupled with thiophene rings using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for scaling up the production while maintaining safety and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (bromine, chlorine) with aluminum chloride as a catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
Thiophene, 2,2’-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis- has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Pharmaceuticals: Investigated for its potential as a pharmacophore in the design of new drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties, such as sensors and photovoltaic cells.
作用機序
The compound exerts its effects through interactions with various molecular targets and pathways:
Electronic Properties: The conjugated system of the thiophene and dinitrobutadiene moieties allows for efficient electron transport, making it suitable for use in electronic devices.
Biological Activity: The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
Thiophene, 2,2’-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis-: Unique due to the presence of both thiophene rings and a dinitrobutadiene linker.
2,3-Dinitrothiophene: Lacks the butadiene linker, resulting in different electronic properties.
1,4-Dinitrobutadiene: Does not contain thiophene rings, limiting its applications in organic electronics.
Uniqueness
Thiophene, 2,2’-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis- stands out due to its combination of thiophene rings and a dinitrobutadiene linker, providing a unique set of electronic and chemical properties that are advantageous for various applications in electronics, pharmaceuticals, and materials science.
特性
CAS番号 |
145473-56-9 |
|---|---|
分子式 |
C12H8N2O4S2 |
分子量 |
308.3 g/mol |
IUPAC名 |
2-(2,3-dinitro-4-thiophen-2-ylbuta-1,3-dienyl)thiophene |
InChI |
InChI=1S/C12H8N2O4S2/c15-13(16)11(7-9-3-1-5-19-9)12(14(17)18)8-10-4-2-6-20-10/h1-8H |
InChIキー |
HXXRASKNKHZSAG-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C=C(C(=CC2=CC=CS2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


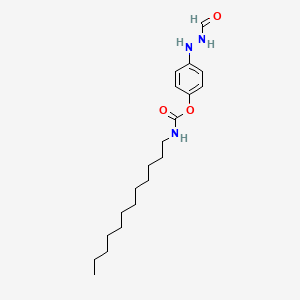

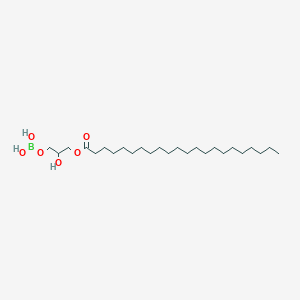
![1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B12553072.png)
![4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12553075.png)
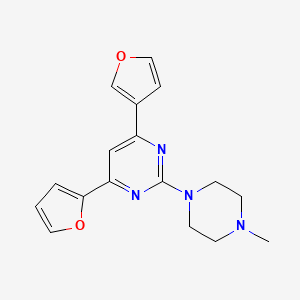
![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)
![4,4'-(Propane-2,2-diyl)bis[2-(propan-2-yl)aniline]](/img/structure/B12553096.png)
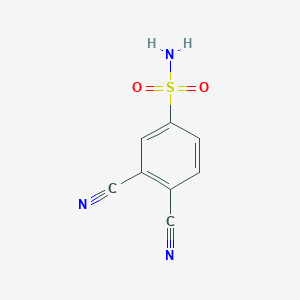
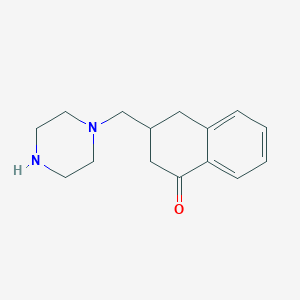
![1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one](/img/structure/B12553115.png)
